2,2-Dimethyl-5-(pyrrolidin-2-yl)cyclopentan-1-one
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Overview
Description
2,2-Dimethyl-5-(pyrrolidin-2-yl)cyclopentan-1-one is a chemical compound with the molecular formula C₁₁H₁₉NO and a molecular weight of 181.27 g/mol . This compound features a cyclopentanone ring substituted with a pyrrolidinyl group and two methyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(pyrrolidin-2-yl)cyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclopentanone with pyrrolidine in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(pyrrolidin-2-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2-Dimethyl-5-(pyrrolidin-2-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(pyrrolidin-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-pyrrolidin-2-yl-propan-1-one: Similar in structure but with a different ring system.
Pyrrolidine-2-one: Shares the pyrrolidinyl group but lacks the cyclopentanone ring.
Uniqueness
2,2-Dimethyl-5-(pyrrolidin-2-yl)cyclopentan-1-one is unique due to its combination of a cyclopentanone ring with a pyrrolidinyl group, providing distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H19NO |
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Molecular Weight |
181.27 g/mol |
IUPAC Name |
2,2-dimethyl-5-pyrrolidin-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C11H19NO/c1-11(2)6-5-8(10(11)13)9-4-3-7-12-9/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
YDBQLVAOKXTQLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=O)C2CCCN2)C |
Origin of Product |
United States |
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